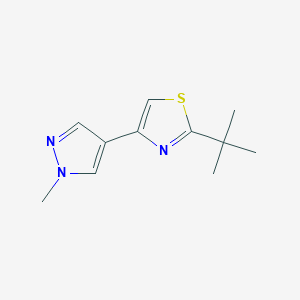![molecular formula C15H21NO B7629924 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone, also known as MDPV, is a synthetic cathinone that has been widely used as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has an affinity for the dopamine transporter, which could make it useful in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has also been studied for its potential as an antidepressant and anxiolytic.
Wirkmechanismus
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and amphetamines, which are known to be highly addictive.
Biochemical and Physiological Effects:
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has been shown to cause a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes a release of dopamine, norepinephrine, and serotonin, leading to feelings of euphoria and increased energy. However, 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone can also cause negative effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, its addictive properties and potential for abuse make it difficult to use in human studies. Additionally, the effects of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone can vary depending on the route of administration and dose, making it difficult to control for these factors in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone. One area of interest is the development of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone analogs with improved therapeutic potential and reduced potential for abuse. Another area of interest is the study of the long-term effects of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone use on the brain and behavior. Finally, there is a need for more research on the potential therapeutic applications of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone, particularly in the treatment of ADHD and narcolepsy.
Conclusion:
In conclusion, 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone is a synthetic cathinone that has been the subject of scientific research due to its potential therapeutic applications. It acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. While 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has several advantages for lab experiments, its potential for abuse and negative side effects make it difficult to use in human studies. However, there are several future directions for research on 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone, including the development of analogs with improved therapeutic potential and the study of its long-term effects on the brain and behavior.
Synthesemethoden
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone can be synthesized by reacting 3,4-methylenedioxyphenyl-2-propanone with 2,3-dimethylphenylpiperidine in the presence of a reducing agent such as sodium borohydride. This method yields 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone as a white crystalline powder.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dimethylphenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-7-6-8-14(12(11)2)15-9-4-5-10-16(15)13(3)17/h6-8,15H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVUWLBSUNXDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629857.png)
![1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7629858.png)
![[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629866.png)
![2-Bicyclo[2.2.1]heptanyl-(4-cyclopentyl-1,4-diazepan-1-yl)methanone](/img/structure/B7629870.png)
![1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7629880.png)
![2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone](/img/structure/B7629896.png)

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone](/img/structure/B7629908.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7629917.png)
![1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)
![N-methyl-N-(2-methylpyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B7629930.png)

![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)